molecular formula C14H19ClN2O B2512388 2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide CAS No. 2411266-20-9

2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide

Cat. No. B2512388
CAS RN: 2411266-20-9
M. Wt: 266.77
InChI Key: VESYYNGSCBXKIE-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide” is a complex organic molecule. It contains a 2H-quinolin-4-yl moiety, which is a type of heterocyclic compound . Heterocycles are common in a wide range of products, including pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be based on its IUPAC name. It appears to contain a quinoline ring, which is a type of heterocyclic compound composed of a fused benzene and pyridine ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the quinoline moiety could potentially undergo various reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many quinoline derivatives have pharmaceutical applications, and their mechanisms of action often involve interactions with biological targets .

properties

IUPAC Name

2-chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-10(15)14(18)16-9-11-7-8-17(2)13-6-4-3-5-12(11)13/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESYYNGSCBXKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(C2=CC=CC=C12)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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